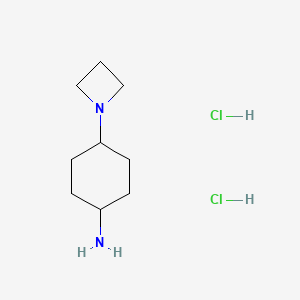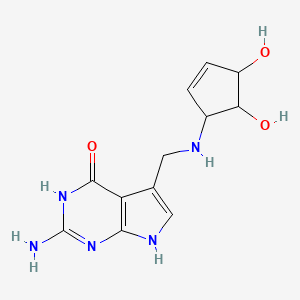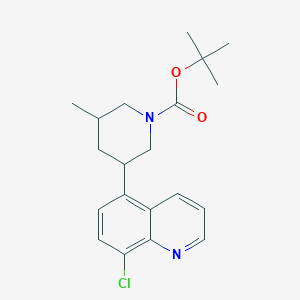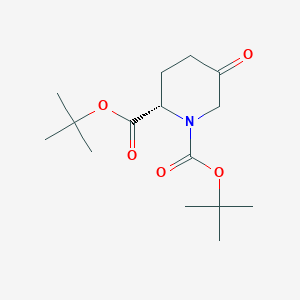![molecular formula C10H9NO2S B12280510 Ethyl thieno[2,3-b]pyridine-3-carboxylate CAS No. 53175-02-3](/img/structure/B12280510.png)
Ethyl thieno[2,3-b]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le thiéno[2,3-b]pyridine-3-carboxylate d'éthyle est un composé hétérocyclique appartenant à la famille des thiénopyridines. Ces composés sont connus pour leurs diverses activités pharmacologiques et biologiques, notamment anticancéreuses, antifongiques, anti-inflammatoires et antivirales
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du thiéno[2,3-b]pyridine-3-carboxylate d'éthyle implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique la réaction de 3-amino-4-cyano-2-thiophènecarboxamides avec de l'acide formique pour donner des thiéno[3,2-d]pyrimidin-4-ones, qui peuvent ensuite être converties en dérivés de thiéno[3,4-b]pyridine par des réactions supplémentaires . Une autre approche implique l'utilisation de 2-thioxopyridine-3-carbonitrile ou de 3-cyanopyridine-2-thiolate comme matières premières, suivie de réactions de cyclisation pour former la structure thiénopyridine souhaitée .
Méthodes de production industrielle
La production industrielle de thiéno[2,3-b]pyridine-3-carboxylate d'éthyle peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs à flux continu, de plateformes de synthèse automatisées et de techniques de purification avancées pour rationaliser le processus de production et réduire les coûts.
Analyse Des Réactions Chimiques
Types de réactions
Le thiéno[2,3-b]pyridine-3-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où les groupes fonctionnels sont remplacés par des nucléophiles.
Réactifs et conditions courantes
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres oxydants en conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs en conditions anhydres.
Substitution : Nucléophiles tels que les amines, les thiols et les halogénures dans des conditions appropriées de solvant et de température.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des thiols ou des amines. Les réactions de substitution peuvent entraîner la formation de divers dérivés thiénopyridines fonctionnalisés.
Applications de la recherche scientifique
Le thiéno[2,3-b]pyridine-3-carboxylate d'éthyle a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur des récepteurs.
Médecine : Exploré pour ses activités anticancéreuses, antifongiques, anti-inflammatoires et antivirales.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du thiéno[2,3-b]pyridine-3-carboxylate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, certains dérivés de thiénopyridine ont été montrés pour interagir avec le récepteur GABA A, présentant une activité neurotrope . Les effets du composé sont médiés par sa liaison à ces cibles, conduisant à une modulation de leur activité et à des réponses physiologiques subséquentes.
Applications De Recherche Scientifique
Ethyl thieno[2,3-b]pyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, anti-inflammatory, and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of ethyl thieno[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, some derivatives of thienopyridine have been shown to interact with the GABA A receptor, exhibiting neurotropic activity . The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparaison Avec Des Composés Similaires
Le thiéno[2,3-b]pyridine-3-carboxylate d'éthyle peut être comparé à d'autres composés similaires, tels que :
Thiéno[3,2-d]pyrimidine : Connu pour ses diverses activités biologiques, notamment anticancéreuses et antimicrobiennes.
Thiéno[3,4-b]pyridine : Présente des activités pharmacologiques similaires et est utilisé dans diverses applications de chimie médicinale.
Thiéno[2,3-c]pyrazole : Un autre composé hétérocyclique avec des activités biologiques significatives, notamment des effets antitumoraux et anti-inflammatoires.
Ces composés présentent des similitudes structurales avec le thiéno[2,3-b]pyridine-3-carboxylate d'éthyle, mais ils diffèrent dans leurs propriétés chimiques spécifiques et leurs activités biologiques, soulignant le potentiel unique de chaque composé dans différents domaines de recherche et d'application.
Propriétés
Numéro CAS |
53175-02-3 |
|---|---|
Formule moléculaire |
C10H9NO2S |
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
ethyl thieno[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)8-6-14-9-7(8)4-3-5-11-9/h3-6H,2H2,1H3 |
Clé InChI |
SNZKXDYEPHUSRR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CSC2=C1C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B12280431.png)
![[(3-Chloro-2-fluorophenyl)methyl]hydrazine](/img/structure/B12280434.png)

![6,6-Dimethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B12280450.png)

![1-Icosyl-2-[(E)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3H-indolium iodide](/img/structure/B12280458.png)



![2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}quinoline-4-carbonitrile](/img/structure/B12280483.png)




